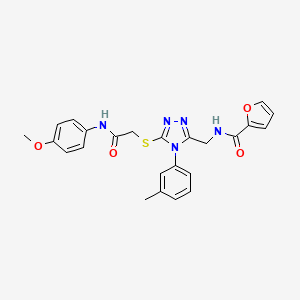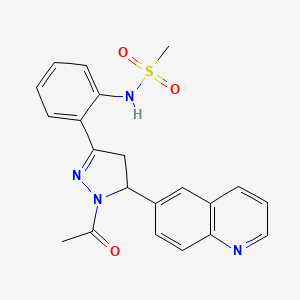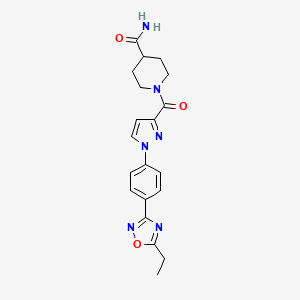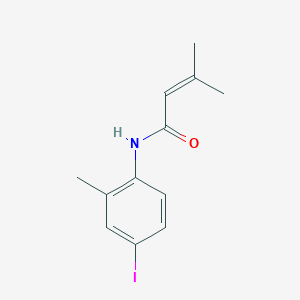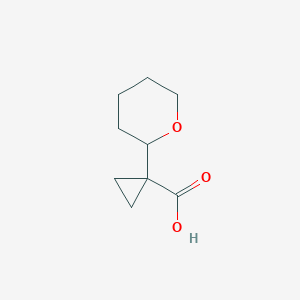![molecular formula C18H22ClN5O3 B2418832 1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione CAS No. 493028-08-3](/img/structure/B2418832.png)
1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CPMDP is a chemical compound with the molecular formula C18H22ClN5O3 and a molecular weight of 391.86. It is part of the quinazoline family, which is known for its wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Aplicaciones Científicas De Investigación
Antibacterial Agents Synthesis
The compound shows potential in the synthesis of novel antibacterial agents. Specifically, similar compounds have been developed as antibacterial agents against gram-negative and gram-positive bacteria, highlighting its relevance in antibiotic research (Javed Sheikh, V. N. Ingle, H. Juneja, 2009).
Hypotensive Agent Research
Related derivatives have been synthesized for testing hypotensive activities, particularly in relaxing blood vessels. Compounds with similar structures showed significant activity, suggesting a potential application of the compound in cardiovascular research (Y. Eguchi, F. Sasaki, A. Sugimoto, H. Ebisawa, M. Ishikawa, 1991).
Cytotoxic Activity in Cancer Research
Compounds structurally related to the given chemical have been synthesized and tested for their cytotoxic activities, particularly against leukemia and carcinoma cell lines. This implies that the compound may have potential applications in cancer research (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).
Metal Complexes for Anti-Tumor Activities
Metal complexes derived from similar compounds have been studied for their anti-tumor activities, particularly against colorectal carcinoma cells. This suggests potential applications in the development of new cancer therapies (A. Aboelmagd, S. E. El Rayes, M. Gomaa, Walid Fathalla, I. Ali, Mohamed S. Nafie, F. Pottoo, F. Khan, M. Ibrahim, 2021).
Hypolipidemic Activity
Research on indan-1,3-dione derivatives, which are structurally similar, showed significant hypolipidemic activity in rodents. This implies that the compound could be useful in studies related to lipid metabolism and associated diseases (A R Murthy, S D Wyrick, I H Hall, 1985).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-22-14-15(21-17(22)20-9-4-10-27-3)23(2)18(26)24(16(14)25)11-12-5-7-13(19)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHACSDIUWPQOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

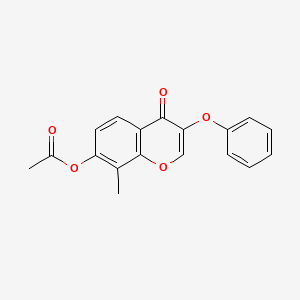
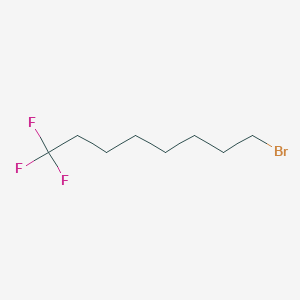
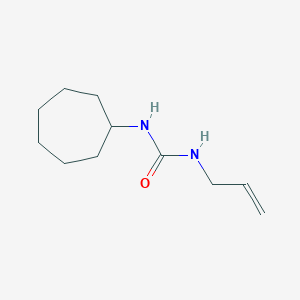
![ethyl 2-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2418752.png)
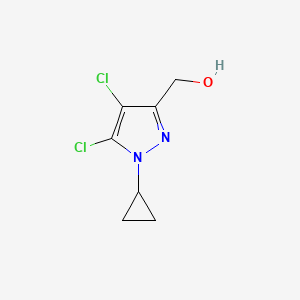
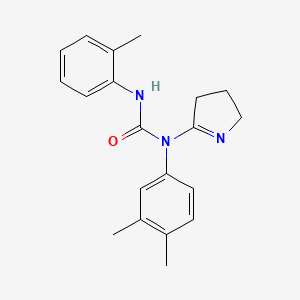
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2418757.png)
![1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2418758.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2418760.png)
